molecular formula C9H9ClN4O B13988745 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine

2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine

Cat. No.: B13988745
M. Wt: 224.65 g/mol
InChI Key: VEMQYQNKSATSBX-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a pyrimidine ring, and an isoxazole ring with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3,4-dimethyl-5-isoxazolecarboxylic acid with reagents like thionyl chloride to form the corresponding acid chloride, followed by cyclization.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloro-4-aminopyrimidine with reagents like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the isoxazole and pyrimidine rings through an amination reaction, typically using reagents like sodium hydride and solvents like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and solvents like dimethylformamide are commonly used.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include oxides and hydroxylated derivatives.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide
  • 2,4-dichloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide

Uniqueness

2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-3,4-dimethyl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9ClN4O/c1-5-6(2)14-15-8(5)12-7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H,11,12,13)

InChI Key

VEMQYQNKSATSBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC2=NC(=NC=C2)Cl

Origin of Product

United States

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